molecular formula C16H18Cl2N4O B2551799 3,4-dichloro-N-(1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl)benzamide CAS No. 2034207-92-4

3,4-dichloro-N-(1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl)benzamide

Cat. No. B2551799
CAS RN: 2034207-92-4
M. Wt: 353.25
InChI Key: FNIXCIOOTIKLRM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 3,4-dichloro-N-(1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl)benzamide is a synthetic molecule that appears to be related to a class of compounds that interact with biological receptors, such as cannabinoid receptors. Although the specific compound is not directly described in the provided papers, the structure suggests it could be a ligand with potential biological activity, possibly related to the compounds discussed in the papers.

Synthesis Analysis

The synthesis of related compounds involves the reaction of specific precursors under controlled conditions. For instance, the synthesis of a similar compound, C26H21ClN4O2, was achieved by reacting 4-(4-chlorobenzylidene)-2-phenyl-1,3-oxazol-5(4H)-one with 3-methyl-1-phenyl-1H-pyrazol-5-amine in glycol under microwave irradiation . This method could potentially be adapted for the synthesis of 3,4-dichloro-N-(1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl)benzamide by altering the substituents and core structure to match the target molecule.

Molecular Structure Analysis

The molecular structure of related compounds, such as the one described in the first paper, shows that the pyrazolo[3,4-b]pyridine system can be quite planar except for certain substituents that cause deviations . This information can be useful in predicting the conformation of 3,4-dichloro-N-(1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl)benzamide and its potential interactions with biological targets.

Chemical Reactions Analysis

The chemical reactions involving compounds with pyrazole and piperidine moieties often lead to the formation of products with significant biological activities. For example, the synthesis of 4,5-dihydro-1H-benzo[g]indazole-3-carboxamides showed that these compounds could interact with cannabinoid receptors . This suggests that 3,4-dichloro-N-(1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl)benzamide might also undergo reactions that enhance its affinity or selectivity towards certain receptors.

Physical and Chemical Properties Analysis

While the physical and chemical properties of 3,4-dichloro-N-(1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl)benzamide are not directly reported, related compounds exhibit properties that influence their biological activity. For instance, the presence of NH groups in the dihydropyridinone ring of similar compounds contributes to their ability to form intermolecular hydrogen bonds, which could affect solubility, stability, and receptor binding . Additionally, the affinity of the compounds towards CB(1) and CB(2) receptors, as well as their in vivo effects on intestinal propulsion, are indicative of their potential as therapeutic agents .

Scientific Research Applications

Molecular Interactions and Receptor Binding

Compounds similar to 3,4-dichloro-N-(1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl)benzamide have been studied for their interaction with specific receptors, such as the CB1 cannabinoid receptor. For instance, studies on N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716; 1) revealed its potent and selective antagonist properties for the CB1 receptor. The research explored conformational analysis, pharmacophore models, and 3D-quantitative structure-activity relationship (QSAR) models to understand the binding interaction with the receptor (Shim et al., 2002).

Synthesis and Structural Analysis

The synthesis and structural characterization of related compounds have also been explored, highlighting methods for creating and analyzing derivatives with potential biological activities. For example, the synthesis and tritiation of SR141716 by metallation–iodination–reduction provided insights into the preparation of labeled compounds for receptor binding studies (Seltzman et al., 2002). Additionally, studies on enaminones and their reactions with aminoheterocycles to yield azolopyrimidines and quinolines (Almazroa et al., 2004) offer insights into the chemical synthesis pathways that might be applicable to compounds like 3,4-dichloro-N-(1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl)benzamide.

Potential Therapeutic Uses

The research into compounds with structural similarities to 3,4-dichloro-N-(1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl)benzamide also hints at potential therapeutic applications, particularly in the context of receptor antagonism and the modulation of biological pathways. The exploration of structure-activity relationships, receptor binding assays, and the effects on biological processes such as angiogenesis, cell growth, and apoptosis (Wang et al., 2011) provides a foundation for understanding how such compounds might be developed into therapeutic agents.

properties

IUPAC Name

3,4-dichloro-N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18Cl2N4O/c1-10-8-15(21-20-10)22-6-4-12(5-7-22)19-16(23)11-2-3-13(17)14(18)9-11/h2-3,8-9,12H,4-7H2,1H3,(H,19,23)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNIXCIOOTIKLRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1)N2CCC(CC2)NC(=O)C3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18Cl2N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.